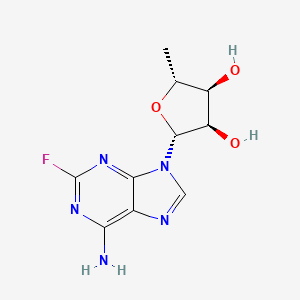

2-Fluoro-5'-deoxyadenosine

Description

Contextual Significance of Fluorinated Nucleoside Analogs in Biochemical Sciences

Fluorinated nucleoside analogs represent a pivotal class of molecules in the biochemical and medicinal sciences. The strategic incorporation of fluorine into a nucleoside structure can dramatically alter its biological properties. mdpi.comnih.gov Due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, its substitution for a hydrogen atom or a hydroxyl group can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics of the molecule. mdpi.comnih.govoup.com These modifications can improve the pharmacokinetic and pharmacodynamic profiles of nucleoside analogs, making them valuable candidates for therapeutic agents. oup.com

In the realm of biochemical research, fluorinated nucleosides serve as powerful tools to probe enzymatic mechanisms and cellular pathways. mdpi.com Their resistance to enzymatic degradation, particularly by nucleases and phosphorylases, allows for more controlled studies of biological processes. oup.comnih.gov This stability makes them ideal for use as inhibitors or alternative substrates for various enzymes, providing insights into enzyme-substrate interactions and reaction mechanisms. mdpi.com The unique properties of fluorinated nucleosides have led to the development of numerous antiviral and anticancer drugs, underscoring their profound impact on human health. mdpi.comnih.gov

Historical Perspectives on the Discovery and Initial Academic Investigations of 2-Fluoro-5'-deoxyadenosine and Related Structures

The exploration of fluorinated nucleosides dates back to the mid-20th century. A significant early development was the synthesis of 2'-deoxy-2'-fluorouridine (B118953) by Codington and colleagues in 1961. oup.com This pioneering work opened the door to the synthesis of a wide array of 2'-fluoro nucleosides with various nucleobases. oup.com These early investigations revealed that 2'-fluoro nucleosides exhibited increased stability against enzymatic degradation. oup.com

While the specific discovery of this compound is less prominently documented in early literature, the foundational work on related fluorinated adenosine (B11128) analogs laid the groundwork for its investigation. A key breakthrough in the broader field of fluorinated nucleosides was the discovery of the fluorinase enzyme from Streptomyces cattleya. nih.gov This enzyme uniquely catalyzes the formation of a carbon-fluorine bond, producing 5'-deoxy-5'-fluoroadenosine (5'-FDA) from S-adenosyl-L-methionine (SAM) and fluoride (B91410) ions. nih.govwikipedia.org This discovery provided a biosynthetic route to a fluorinated adenosine analog and spurred further research into the enzymatic synthesis and biological activities of such compounds. researchgate.netf1000research.com The ability of the fluorinase to also accept 2'-deoxyadenosine (B1664071) as a substrate, leading to the formation of 2'-deoxy-5'-fluoroadenosine, was a significant finding that expanded the enzymatic toolkit for creating fluorinated nucleoside analogs. nih.govrcsb.orgpdbj.org

Scope and Research Trajectory of this compound in Contemporary Biochemical and Molecular Biology Studies

In contemporary research, this compound and its derivatives are subjects of intense investigation across various disciplines. A primary focus is their potential as therapeutic agents, particularly as antiviral and anticancer drugs. mdpi.commdpi.comnih.gov For instance, the derivative 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) has shown remarkable potency as an inhibitor of HIV reverse transcriptase. nih.govcellmolbiol.org

The compound and its analogs are also instrumental in studying the structure and function of nucleic acids and the enzymes that interact with them. For example, 2'-fluoro modifications are used to create nuclease-resistant oligonucleotides with high binding affinity to target RNA, which is valuable for applications in antisense therapy and RNA interference. biosynth.com The triphosphate form, 2'-Fluoro-2'-deoxyadenosine-5'-triphosphate, is utilized in polymerase-directed synthesis of modified nucleic acids. trilinkbiotech.com

Furthermore, the enzymatic synthesis of fluorinated nucleosides, including this compound, continues to be an active area of research. Studies on the fluorinase enzyme from Streptomyces cattleya and other organisms are aimed at understanding its mechanism and expanding its substrate scope for the biocatalytic production of novel fluorinated compounds. nih.govf1000research.comrcsb.orgpdbj.orgrcsb.org The ability to incorporate isotopes like ¹⁸F using this enzyme also opens up avenues for the development of new positron emission tomography (PET) imaging agents. researchgate.netuniversiteitleiden.nl

Detailed Research Findings

The following table summarizes key research findings related to this compound and its derivatives.

| Compound/Derivative | Research Focus | Key Findings | Citations |

| 2'-Deoxy-5'-fluoroadenosine | Enzymatic Synthesis & Structure | The fluorinase enzyme from Streptomyces cattleya can accept 2'-deoxyadenosine as a substrate to produce 2'-deoxy-5'-fluoroadenosine. X-ray crystallography revealed the structural basis for this substrate accommodation. | nih.govrcsb.orgpdbj.org |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Antiviral Activity (HIV) | EFdA is a highly potent inhibitor of HIV reverse transcriptase, acting as a translocation-defective inhibitor. It is effective against both wild-type and drug-resistant HIV strains. | nih.govcellmolbiol.org |

| 2'-Fluoro-2'-deoxyadenosine-5'-triphosphate (2'-F-dATP) | Nucleic Acid Synthesis | Utilized in polymerase-directed synthesis of 2'-fluoro modified nucleic acids, which exhibit increased stability. | trilinkbiotech.com |

| N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite | Oligonucleotide Synthesis | Used in the synthesis of nuclease-resistant phosphorothioate (B77711) oligonucleotides that maintain high binding affinity to RNA targets. | biosynth.com |

| 2-Fluoro-2'-deoxyadenosine | Chemical Synthesis & Probing DNA Structure | Palladium-catalyzed direct arylation of 2-fluoro-2'-deoxyadenosine has been explored. Modified nucleobases are used to study non-canonical DNA structures. | researchgate.net |

| 4′-Ethynyl-2′-deoxyadenosine 5′-monophosphate analog (EdAP) | Antiviral Activity (Influenza) | Developed as a potent inhibitor of the influenza A virus. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FN5O3 |

|---|---|

Molecular Weight |

269.23 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |

InChI |

InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

JHHDPGPTPONLOU-UUOKFMHZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Deoxyadenosine and Its Analogs

Chemical Synthesis Approaches

Chemical methods offer versatility in accessing a wide range of fluorinated analogs through multi-step pathways. These strategies often involve the careful construction of the molecule from precursor units or the direct fluorination of a pre-formed nucleoside.

Regioselective Fluorination Strategies

A primary challenge in the synthesis of compounds like 2-fluoro-5'-deoxyadenosine is the precise introduction of a fluorine atom at the desired position without affecting other reactive sites. numberanalytics.com The selective formation of a carbon-fluorine (C-F) bond can be achieved through several mechanisms, including electrophilic, nucleophilic, and radical fluorination pathways. numberanalytics.com

For fluorination of the purine (B94841) base, particularly at the C-2 position, a common strategy involves starting with a pre-fluorinated building block, such as 2-fluoroadenine (B1664080). nih.gov Alternatively, direct fluorination can be performed on a suitably protected nucleoside. For instance, the synthesis of 8-fluoro-2′-deoxyguanosine has been achieved via metalation with lithium diisopropylamide (LDA) followed by treatment with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). mdpi.com Similar strategies are applicable to adenosine (B11128) derivatives, although introducing fluorine at the C-2 position of the purine ring remains challenging. mdpi.com

| Reagent | Type | Target Position (Example) | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | C-8 of guanosine | mdpi.com |

| [¹⁸F]F₂ or [¹⁸F]AcOF | Electrophilic | C-5 of nucleic acids | nih.gov |

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | 2'-hydroxyl of a sugar moiety | cardiff.ac.uk |

Stereochemical Control in Nucleoside Synthesis

The biological activity of nucleoside analogs is critically dependent on their stereochemistry, with the β-anomer typically being the desired form. Achieving this stereocontrol during the N-glycosylation step—the coupling of the nucleobase with the sugar moiety—is paramount.

A convenient synthesis of 2'-deoxy-2-fluoroadenosine (B2452619) described the coupling of silylated 2-fluoroadenine with a protected thio-furanoside, which resulted in a 1:1 mixture of the α and β anomers, necessitating chromatographic separation. nih.gov To achieve greater stereoselectivity, methods like the silyl-Hilbert-Johnson reaction are employed. In the synthesis of 4′-ethynyl-2′-deoxyadenosine (EdA) analogs, the reaction between a protected sugar and silylated adenine (B156593) afforded the desired β-nucleoside. tandfonline.com The choice of glycosyl donor and reaction conditions plays a crucial role in directing the stereochemical outcome. tandfonline.com

Synthesis of Modified Analogues with Specific Substitutions (e.g., 4'-ethynyl)

The modification of fluorinated nucleosides with additional functional groups can lead to compounds with enhanced biological activity. A prominent example is 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA or Islatravir), a potent inhibitor of the HIV-1 reverse transcriptase. tandfonline.commdpi.com

The synthesis of EFdA and its related analogs typically starts from a common precursor like 1,2-di-O-acetyl-D-ribofuranose. tandfonline.com A key step involves the introduction of the ethynyl (B1212043) group at the 4′-position of the sugar ring. Subsequently, N-glycosylation is carried out between the modified sugar and 2-fluoroadenine. tandfonline.com One reported synthesis used a silyl-Hilbert-Johnson reaction for this coupling step. tandfonline.com To improve cellular permeability, prodrug approaches have also been developed, such as equipping the 5'-monophosphate analog with a cyclosaligenyl (cycloSal) group, which is designed to be cleaved by cellular esterases. mdpi.com

Enzymatic Synthesis and Biocatalysis

Nature has evolved a unique solution for carbon-fluorine bond formation, utilizing a specialized enzyme. This biocatalytic approach offers unparalleled precision under mild, aqueous conditions, though it is typically limited to a narrow range of substrates.

Role of Fluorinase (5'-fluoro-5'-deoxyadenosine synthase) in C-F Bond Formation

The enzymatic synthesis of a fluorinated adenosine analog is centered on the fluorinase enzyme (EC 2.5.1.63), also known as 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS). wikipedia.org This is the only enzyme known to naturally catalyze the formation of a C-F bond. wikipedia.orgresearchgate.net First isolated from the soil bacterium Streptomyces cattleya, this enzyme marks the initial step in the biosynthesis of fluorinated metabolites like fluoroacetate (B1212596) and 4-fluorothreonine. researchgate.netrcsb.orgnih.gov

The reaction catalyzed by fluorinase is an SN2-type nucleophilic substitution. wikipedia.orgnih.gov The enzyme utilizes S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion as substrates to generate 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. rcsb.orgnumberanalytics.com A major challenge that the enzyme overcomes is the high hydration energy of the fluoride ion in water, which renders it effectively inert as a nucleophile. researchgate.netrcsb.org The enzyme's active site desolvates the fluoride ion, positioning it for nucleophilic attack on the C-5' position of SAM. wikipedia.orggoogle.com Structural studies have revealed that the fluorinase is a hexamer, composed of two trimers, with the active sites located at the interfaces between subunits. wikipedia.orgrcsb.org

Kinetic parameters have been characterized for fluorinases from different bacterial sources, highlighting variations in substrate affinity and optimal conditions.

| Enzyme Source | Kₘ (SAM) | Kₘ (NaF) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| Streptomyces cattleya (FlA) | 210 μM | 2,167 μM | 7.0 | 26 |

| Nocardia brasiliensis (NobA) | 416 μM | 4,153 μM | 6.5 | 37 |

The fluorinase enzyme has significant biotechnological potential, particularly for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). bohrium.com The enzyme can be used to incorporate the fluorine-18 (B77423) isotope ([¹⁸F]) into 5'-FDA. rsc.orgresearchgate.net This is often achieved via a "transhalogenation" reaction where the enzyme catalyzes the displacement of a chlorine atom from 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA) with [¹⁸F]fluoride, providing a direct, last-step radiosynthesis. nih.govresearchgate.net Research continues to identify new fluorinases from various organisms and to engineer existing ones to improve their catalytic efficiency and broaden their substrate scope. the-innovation.orgacs.org

Engineering and Directed Evolution of Fluorinase for Substrate Specificity

The fluorinase enzyme, naturally found in Streptomyces cattleya, is unique in its ability to catalyze the formation of a carbon-fluorine (C-F) bond, a reaction of significant interest for the synthesis of fluorinated organic compounds. nih.gov The native enzyme facilitates the reaction between S-adenosyl-L-methionine (SAM) and fluoride ions to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA). nih.gov However, the natural diversity of fluorinases is limited, and their efficiency with non-native substrates can be low, prompting researchers to employ engineering and directed evolution strategies to enhance their catalytic properties and broaden their substrate scope. nih.govresearchgate.net

One notable success in this area was the directed evolution of the fluorinase FlA1 to improve its efficiency in converting the non-native substrate 5'-chloro-5'-deoxyadenosine (5'-ClDA) into 5'-FDA. nih.govresearchgate.net This is particularly relevant as 5'-ClDA can be a more synthetically accessible precursor. Through directed evolution, variants of the enzyme were created with significantly improved performance. For instance, the evolved variants fah2081 (with an A279Y mutation) and fah2114 (with F213Y and A279L mutations) demonstrated a radiochemical conversion (RCC) rate more than three times higher than the wild-type FlA1 in the synthesis of 5'-[¹⁸F]FDA. nih.govresearchgate.net

Kinetic analysis of these evolved enzymes revealed interesting mechanistic insights. The variants exhibited a significantly higher catalytic turnover rate (kcat) for the conversion of 5'-ClDA into SAM, but a reduced kcat for the subsequent conversion of SAM into 5'-FDA. nih.govresearchgate.net This suggests that the mutations primarily enhanced the initial dehalogenation step, which is often the rate-limiting step with non-native substrates.

Furthermore, research has shown that the fluorinase from S. cattleya can accept 2'-deoxyadenosine (B1664071) as a substrate in place of adenosine. nih.gov Structural studies indicated that the enzyme's active site undergoes a reorganization of hydrogen bonding to accommodate this different substrate, demonstrating a degree of inherent flexibility. nih.gov This finding is significant as it shows that a planar ribose conformation is not a strict requirement for the enzyme to catalyze C-F bond formation, opening up possibilities for synthesizing a wider range of 2'-modified nucleoside analogs. nih.gov

Table 1: Engineered Fluorinase Variants and their Properties

| Variant | Mutations | Improved Activity Towards | Key Finding |

|---|---|---|---|

| fah2081 | A279Y | 5'-chloro-5'-deoxyadenosine (5'-ClDA) | Over 3-fold higher radiochemical conversion to 5'-[¹⁸F]FDA compared to wild-type. nih.govresearchgate.net |

| fah2114 | F213Y, A279L | 5'-chloro-5'-deoxyadenosine (5'-ClDA) | Over 3-fold higher radiochemical conversion to 5'-[¹⁸F]FDA compared to wild-type. nih.govresearchgate.net |

Chemoenzymatic Synthetic Routes for this compound Derivatives

Chemoenzymatic approaches combine the high selectivity of enzymes with the versatility of chemical synthesis to create complex molecules like this compound derivatives. These methods are particularly valuable for producing fluorinated nucleosides, which are important as potential antiviral and anticancer agents. researchgate.net

A powerful chemoenzymatic strategy involves coupling the fluorinase enzyme with other enzymes in one-pot reactions. For example, by combining a fluorinase with a nucleoside phosphorylase, researchers have developed "base-swap" biotransformations. researchgate.net In this process, the fluorinase first synthesizes 5'-FDA, and then the nucleoside phosphorylase catalyzes the exchange of the adenine base for a different purine or pyrimidine (B1678525) base, generating a variety of 5'-deoxy-5'-fluoronucleosides. researchgate.net This method is adaptable for radiosynthesis, allowing for the production of ¹⁸F-labeled nucleoside analogs for use in positron emission tomography (PET). researchgate.net

The synthesis of 2'-fluoro-substituted adenine nucleosides can also be achieved through chemoenzymatic routes. One approach involves the synthesis of 2-deoxy-2-fluoro-D-arabinofuranosyl-α-1-phosphate, which is then used in enzymatic glycosylation reactions catalyzed by nucleoside phosphorylases. researchgate.net

A specific example of a chemoenzymatic synthesis is the preparation of sodium [¹⁸F]-fluoroacetate. rsc.org This process begins with the fluorinase-catalyzed reaction of SAM and no-carrier-added [¹⁸F]-fluoride to produce 5'-[¹⁸F]-fluoro-5'-deoxyadenosine. rsc.org The resulting [¹⁸F]-5'-FDA is then subjected to a chemical oxidation step (Kuhn–Roth oxidative degradation) to yield [¹⁸F]-fluoroacetate. rsc.org

Applications in Radiosynthesis for Research Probes (e.g., Fluorine-18 labeling)

The ability to incorporate the positron-emitting isotope fluorine-18 (¹⁸F) into molecules is crucial for the development of radiotracers for PET imaging. nih.govnih.gov The fluorinase enzyme has emerged as a key tool for the enzymatic synthesis of ¹⁸F-labeled compounds under mild conditions. nih.gov Fluorine-18 is an attractive nuclide for PET due to its favorable physical characteristics, including a half-life of 109.7 minutes and low positron energy, which contributes to high-resolution images. nih.govfrontiersin.org

The enzymatic synthesis of 5'-[¹⁸F]fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA) was a significant breakthrough in this field. nih.gov The fluorinase from S. cattleya can be used to catalyze the reaction between SAM and [¹⁸F]-fluoride ion to produce [¹⁸F]-5'-FDA. nih.gov This enzymatically synthesized [¹⁸F]-5'-FDA serves as a versatile precursor for other ¹⁸F-labeled molecules. researchgate.net

For instance, a patented method for producing [¹⁸F]-5'-FDA with high radiochemical purity (>95%) in less than an hour has been developed. This method utilizes a chlorinase to prepare the precursor 5'-chloro-5'-deoxyadenosine (5'-ClDA), followed by an isotopic exchange reaction where the fluorinase displaces the chloride with [¹⁸F]-fluoride. The efficiency of this process can be further enhanced by using the engineered fluorinase variants discussed previously, which show improved activity towards 5'-ClDA. nih.govresearchgate.net

The application of fluorinase-based radiosynthesis extends beyond just [¹⁸F]-5'-FDA. Coupled enzymatic reactions can be used to convert [¹⁸F]-5'-FDA into other valuable radiotracers. researchgate.net For example, it can be enzymatically converted to [¹⁸F]5'-FDI and [¹⁸F]5-FDR. researchgate.net These chemoenzymatic and enzymatic methods provide a powerful platform for the late-stage fluorination of complex molecules, enabling the production of novel PET probes for research and potential clinical applications. researchgate.net

Table 2: Radiosynthesis of ¹⁸F-labeled Compounds

| Compound | Precursor(s) | Key Enzyme(s) | Significance |

|---|---|---|---|

| 5'-[¹⁸F]Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA) | S-adenosyl-L-methionine (SAM) and [¹⁸F]fluoride | Fluorinase | A key intermediate for various PET probes. nih.gov |

| 5'-[¹⁸F]Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA) | 5'-Chloro-5'-deoxyadenosine (5'-ClDA) and [¹⁸F]fluoride | Chlorinase, Fluorinase | High purity and rapid synthesis. |

| [¹⁸F]Fluoroacetate | 5'-[¹⁸F]Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA) | Fluorinase (for precursor synthesis) | Demonstrates a chemoenzymatic route to a key fluorometabolite. rsc.org |

| [¹⁸F]-5'-Deoxy-5'-fluorouridines | [¹⁸F]Fluoride ion | Fluorinase, Nucleoside Phosphorylase | Example of a one-pot fluorination/base-swap biotransformation. researchgate.net |

Molecular and Cellular Mechanisms of Action of 2 Fluoro 5 Deoxyadenosine

Interactions with Nucleic Acid Synthesis Machinery

Substrate Mimicry and Incorporation into DNA/RNA (e.g., chain termination)

2-Fluoro-5'-deoxyadenosine, once converted to its triphosphate form, acts as a substrate mimic of the natural deoxynucleoside triphosphate, dATP. nih.gov This allows it to be recognized by DNA polymerases and incorporated into the growing DNA chain during replication. nih.gov The presence of the fluorine atom at the 2' position of the sugar moiety, however, alters the stereochemistry of the molecule. biosyn.com This modification is key to its mechanism of action.

Once incorporated, the 2'-fluoro-arabinofuranosyl sugar of the analog, as seen in related compounds like Cl-F-ara-AMP, leads to the termination of further DNA chain elongation. nih.gov This is a critical event that halts DNA synthesis. Similarly, the triphosphate form of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a derivative of this compound, is incorporated into the nascent DNA chain by HIV-1 reverse transcriptase. cellmolbiol.org Following its incorporation, EFdA acts primarily as a chain terminator by preventing the translocation of the reverse transcriptase along the DNA template. cellmolbiol.org Depending on the DNA template sequence, this can result in either immediate or delayed chain termination. nih.govpnas.org

The ability of these fluorinated nucleoside analogs to be incorporated into nucleic acids is not limited to DNA. For instance, 2'-fluoro-modified ribonucleoside 5'-triphosphates can be enzymatically incorporated into RNA, which can enhance the stability of the resulting RNA duplexes. biosyn.comtrilinkbiotech.com

Inhibition of DNA Polymerases and Reverse Transcriptases

The triphosphate derivative of this compound analogs, such as 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A), is a potent inhibitor of various DNA polymerases. nih.gov For example, Cl-F-ara-ATP competitively inhibits human DNA polymerase alpha with respect to dATP, with a Ki of 1 µM. nih.gov This means it directly competes with the natural substrate for the active site of the enzyme.

In the context of retroviruses like HIV, derivatives of this compound have shown significant inhibitory activity against reverse transcriptase (RT). 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a particularly potent nucleoside reverse transcriptase inhibitor (NRTI). caymanchem.com Its triphosphate form, EFdA-TP, inhibits HIV-1 RT through multiple mechanisms. nih.gov A primary mechanism is the inhibition of translocation after its incorporation into the viral DNA, effectively stalling the enzyme. cellmolbiol.orgpnas.orgrcsb.org This makes it a translocation-defective reverse transcriptase inhibitor (TDRTI). cellmolbiol.org EFdA is effective against both wild-type and drug-resistant strains of HIV. asm.org

The table below summarizes the inhibitory effects of this compound analogs on various polymerases.

| Compound/Analog | Target Enzyme | Mechanism of Inhibition | Reference |

| Cl-F-ara-ATP | Human DNA Polymerase α | Competitive inhibition with respect to dATP (Ki = 1 µM) | nih.gov |

| EFdA-TP | HIV-1 Reverse Transcriptase | Inhibition of translocation after incorporation (chain termination) | nih.govpnas.orgrcsb.org |

| EFdA | HIV-1 Reverse Transcriptase | Nucleoside reverse transcriptase translocation inhibitor (NRTTI) | asm.org |

Effects on Cellular Nucleotide Pools

Incubation of cancer cell lines, such as K562, with analogs like Cl-F-ara-A leads to a significant depression of the intracellular pools of deoxynucleoside triphosphates (dNTPs). nih.gov Specifically, at a concentration of 10 µM for 4 hours, Cl-F-ara-A caused a decrease in dATP, dCTP, and dGTP pools, while the TTP pool remained unaffected. nih.gov This imbalance in the dNTP pools is a direct consequence of the inhibition of ribonucleotide reductase by the triphosphate form of the analog. nih.gov Ribonucleotide reductase is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The potent inhibition of this enzyme by Cl-F-ara-ATP (with a 50% inhibitory concentration of 65 nM for ADP reduction) disrupts the de novo synthesis of dNTPs, further contributing to the cessation of DNA synthesis. nih.gov The disruption of dNTP pools is a known mechanism that can trigger cell death. tandfonline.com

Enzymatic Interactions and Metabolism

Phosphorylation by Cellular Kinases (e.g., deoxycytidine kinase)

For this compound and its analogs to exert their cytotoxic or antiviral effects, they must first be activated within the cell through phosphorylation. asm.org This process is carried out by cellular nucleoside kinases, which convert the nucleoside analog into its monophosphate, diphosphate, and ultimately its active triphosphate form.

A key enzyme in this activation pathway is deoxycytidine kinase (dCK). asm.orgnih.gov Studies have shown that 2-fluorodeoxyadenosine is phosphorylated by dCK. nih.gov In fact, analogs like 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA) are highly efficient substrates for dCK, even more so than the natural substrate deoxycytidine. nih.gov The initial phosphorylation to the monophosphate is the rate-limiting step in the activation of these analogs. asm.org The efficiency of this phosphorylation can be influenced by the specific structural features of the analog. asm.org For example, a 2-fluoro substitution on deoxyadenosine (B7792050) has been reported to decrease the Km value for dCK by 33-fold compared to deoxyadenosine, making it a very efficient substrate. asm.org

The table below provides a comparative overview of the phosphorylation of different nucleoside analogs by deoxycytidine kinase.

| Nucleoside Analog | Phosphorylating Enzyme | Relative Phosphorylation Efficiency | Reference |

| 2-Fluorodeoxyadenosine | Deoxycytidine kinase | Efficient substrate | nih.gov |

| 2-Chlorodeoxyadenosine | Deoxycytidine kinase | Efficient substrate | nih.gov |

| Clofarabine (CAFdA) | Deoxycytidine kinase | Exceeds that of Cladribine (B1669150) and deoxycytidine | nih.gov |

| 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | Deoxycytidine kinase | Efficiently phosphorylated | pnas.orgasm.org |

Susceptibility to Nucleoside Deamination (e.g., Adenosine (B11128) Deaminase)

Adenosine deaminase (ADA) is a cellular enzyme involved in purine (B94841) metabolism that deaminates adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. asm.org This enzymatic modification can inactivate certain nucleoside analogs, reducing their therapeutic efficacy.

However, the presence of a fluorine atom at the 2-position of the adenine (B156593) base in this compound and its derivatives confers significant resistance to deamination by ADA. nih.govasm.orgmdpi.com The electron-withdrawing nature of the fluorine atom makes these compounds poor substrates for the enzyme. asm.orgresearchgate.net For instance, while deoxyadenosine is readily deaminated, 2-fluorodeoxyadenosine shows markedly reduced susceptibility. pnas.org Similarly, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is poorly deaminated by ADA, which contributes to its enhanced intracellular half-life and potent antiviral activity. nih.govasm.org This resistance to catabolism allows for higher intracellular concentrations of the active triphosphate form to be maintained.

Resistance Mechanisms at the Enzymatic Level

Resistance to fluorinated nucleoside analogs, a class of compounds to which this compound belongs, can emerge through various enzymatic adaptations. While specific resistance mechanisms to this compound are not extensively detailed, principles derived from clinically relevant analogs like fludarabine (B1672870) (2F-ara-A) and 5-Fluorouracil (5-FU) provide insight into potential pathways.

A primary mechanism of resistance involves the enzymes responsible for activating the nucleoside analog via phosphorylation. Deoxycytidine kinase (dCK) is a key enzyme that phosphorylates many nucleoside analogs. A significant reduction in dCK activity is a common cause of resistance. For instance, in human promyelocytic cell lines made resistant to cladribine and fludarabine, dCK activity was substantially decreased. nih.gov In cladribine-resistant cells, the dCK protein was undetectable, leading to cross-resistance against other nucleoside analogs, including 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, whose activation is dCK-dependent. nih.gov It is plausible that resistance to this compound could similarly arise from impaired dCK function, preventing its conversion to the pharmacologically active triphosphate form.

Another enzymatic resistance strategy involves the upregulation or modification of the drug's target enzyme. For inhibitors targeting thymidylate synthase (TS), such as the metabolites of 5-FU, overexpression of TS is a well-established resistance mechanism. nih.gov This can be due to gene amplification or a feedback loop where the TS protein regulates its own translation. nih.gov In the context of viral inhibitors, mutations in the target enzyme, such as HIV-1 Reverse Transcriptase (RT), can reduce the binding affinity of the inhibitor. The Q151M mutation in HIV-1 RT, for example, confers moderately reduced susceptibility to the 2'-fluoro-substituted analog GS-9148 by altering the active site. rcsb.org Therefore, mutations in the enzymatic target of this compound could represent a viable resistance mechanism.

Increased catabolism, or breakdown, of the drug can also lead to resistance. Elevated activity of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which catabolizes 5-FU, can prevent the drug from reaching its target. nih.gov Similarly, cellular 5'-nucleotidases can dephosphorylate the active triphosphate form of nucleoside analogs, inactivating them. nih.gov While not significantly elevated in the specific resistant cell lines studied for cladribine and fludarabine, altered activity of nucleotidases or other catabolic enzymes remains a potential enzymatic resistance mechanism. nih.gov

Conformational Effects and Structural Biology

The introduction of a fluorine atom into the sugar moiety of a nucleoside has profound effects on its three-dimensional structure, influencing its biological activity and interactions with enzymes.

The substitution of a hydroxyl group or hydrogen with fluorine in the sugar ring significantly alters the conformational equilibrium of the furanose ring, commonly referred to as the sugar pucker. researchgate.netmdpi.com The sugar pucker exists in a dynamic equilibrium between two major conformations: C3'-endo (North) and C2'-endo (South). The electronegativity of the fluorine atom plays a crucial role in determining this preference.

It has been observed that a 2'-fluoro substitution in the arabino- configuration (2'-β-position) tends to favor a C2'-endo (South) conformation, which is characteristic of B-form DNA. mdpi.com Conversely, a 2'-fluoro substitution in the ribo- configuration (2'-α-position) favors a C3'-endo (North) conformation, which is more akin to A-form RNA. mdpi.com This conformational biasing has direct consequences for the stability of nucleic acid duplexes. Studies on a DNA dodecamer showed that incorporating a 2'-fluoro-thymidine with a South pucker stabilized the B-DNA helix, whereas a North pucker-inducing analog destabilized it and induced a more A-like conformation. nih.gov

Gas-phase studies using infrared multiple photon dissociation spectroscopy on protonated 2'-fluoro-2'-deoxyadenosine (B150665) confirmed that it preferentially adopts a C2'-endo (South) sugar pucker. acs.org These studies also revealed that both syn and anti orientations of the glycosidic torsion angle (the angle describing the rotation of the base around the glycosidic bond) are accessible. acs.org Furthermore, the high electronegativity of fluorine strengthens the N-glycosidic bond, making it more stable against hydrolysis compared to its canonical deoxyadenosine and adenosine counterparts. acs.org

Table 1: Conformational Preferences of Fluorinated Nucleosides

| Feature | Observation | Compound Studied | Citation |

| Sugar Pucker | Prefers C2'-endo (South) conformation | Protonated 2'-fluoro-2'-deoxyadenosine | acs.org |

| Sugar Pucker | 2'-β-Fluoro favors C2'-endo (South) | General 2'-fluoronucleosides | mdpi.com |

| Sugar Pucker | 2'-α-Fluoro favors C3'-endo (North) | General 2'-fluoronucleosides | mdpi.com |

| Glycosidic Angle | Both syn and anti conformations populated | Protonated 2'-fluoro-2'-deoxyadenosine | acs.org |

| Glycosidic Bond Stability | Increased stability (H < OH < F) | Protonated 2'-fluoro-purine nucleosides | acs.org |

Structural Analysis of Compound-Enzyme Complexes (e.g., X-ray crystallography of fluorinase or reverse transcriptase complexes)

X-ray crystallography has provided atomic-level insights into how 2-fluoro-substituted nucleosides interact with their enzymatic targets.

Fluorinase: The fluorinase enzyme from Streptomyces cattleya is a unique enzyme that catalyzes the formation of a C-F bond to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA), a close analog of the subject compound. nih.govnih.gov The crystal structure of this enzyme has been solved, revealing the basis for its catalytic activity. nih.gov Structural studies of the fluorinase complexed with substrates and products, including 5'-fluoro-2',5'-dideoxyadenosine, show that the enzyme can accommodate substrates lacking the 2'-hydroxyl group, such as 2'-deoxyadenosine (B1664071). pdbj.orgrcsb.org This indicates a degree of flexibility in the active site, which reorganizes its hydrogen-bonding network to bind these analogs. pdbj.orgrcsb.org The catalytic mechanism is an SN2 nucleophilic attack by a fluoride (B91410) ion on the C5' carbon of S-adenosyl-L-methionine (SAM). nih.gov

Table 2: X-ray Crystallography Data for Fluorinated Nucleoside-Enzyme Complexes

| Enzyme | Ligand/Complex | PDB ID | Resolution (Å) | Key Findings | Citation |

| Fluorinase (S. cattleya) | Complex with 5'-fluoro-2',5'-dideoxyadenosine | 2C5B | 2.5 | Enzyme accommodates 2'-deoxy substrates. | pdbj.org |

| HIV-1 RT | DNA complex with EFdA-MP at P-site and dTMP at N-site | 5J2N | 2.9 | Shows localized primer distortions post-incorporation. | rcsb.org |

| HIV-1 RT | DNA complex with dATP | 3KK2 | 2.8 | Dihydrofuran ring of a 2'-fluoro analog (GS-9148) interacts with Y115. | rcsb.org |

Biophysical Characterization of Molecular Interactions

A variety of biophysical techniques have been employed to characterize the interactions of fluorinated nucleosides with their biological targets and to understand their conformational dynamics.

Isothermal Titration Calorimetry (ITC): ITC has been used to measure the thermodynamic parameters of binding. Studies on the fluorinase enzyme used ITC to determine the binding affinities and establish the order of substrate binding, demonstrating that it follows an ordered sequential mechanism. proteopedia.org

Mass Spectrometry: Advanced mass spectrometry techniques have been used to probe the intrinsic properties of these molecules. Energy-resolved collision-induced dissociation experiments were used to determine the relative stability of the N-glycosidic bond in protonated 2'-fluoro-substituted purine nucleosides, confirming that the fluorine substitution enhances bond strength. acs.org

NMR Spectroscopy: 19F NMR is a particularly powerful tool for studying fluorinated compounds due to the sensitivity of the fluorine nucleus to its local chemical environment. nih.gov It has been used to characterize 2-fluoro-2'-deoxyadenosine within various DNA structures, revealing unique features caused by fluorine's high electronegativity. nih.gov It is also a versatile method for screening compound libraries for enzymatic activity against fluorine-containing substrates. trilinkbiotech.com

Optical Spectroscopy: Circular dichroism (CD) and UV thermal melting assays are standard methods for assessing the conformational changes and thermal stability of nucleic acid structures upon incorporation of a modified nucleoside. nih.gov CD spectroscopy was instrumental in showing the shift from a B-form towards an A-like DNA conformation when a North-puckered 2'-fluoro-thymidine was incorporated into a duplex. nih.gov

Structure Activity Relationships Sar and Analogue Development

Impact of Fluorine Position on Biological Activity

The introduction of a fluorine atom into the adenosine (B11128) scaffold has become a common and effective strategy in drug design. nih.gov Fluorine's unique properties, such as its small size (similar to a hydrogen atom) and high electronegativity (similar to a hydroxyl group), allow it to serve as an isosteric replacement that can significantly alter a molecule's biological properties. nih.gov The position of the fluorine atom is a critical determinant of the resulting biological activity.

2-Position Fluorination: Placing a fluorine atom at the 2-position of the adenine (B156593) base, as in 2-fluoroadenosine, has been shown to enhance antiviral activity. mdpi.com This modification can increase the compound's resistance to degradation by enzymes like adenosine deaminase (ADA), which can otherwise inactivate adenosine analogues. mdpi.comnih.gov For example, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is resistant to ADA degradation, which contributes to its enhanced half-life compared to other nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov The 2-fluoro substitution alters the pKa of the N1 on the adenine base, which is a major factor in decreasing susceptibility to ADA. nih.gov

2'-Position Fluorination: Fluorination at the 2'-position of the sugar moiety can also have a profound impact on biological activity. The presence of a fluorine atom at the 2'-position can decrease the nucleoside's susceptibility to enzymatic cleavage of the glycosidic bond, a process that can inactivate nucleoside drugs. nih.gov Furthermore, introducing a fluorine at the 2′-arabino position, as seen in 2-chloro-2′-arabino-fluoro-2′-deoxyadenosine (CAFDA), not only increases acid stability but also results in higher binding to human serum albumin and increased lipophilicity compared to its non-fluorinated counterpart, 2-chloro-2'-deoxyadenosine (CdA). tandfonline.com However, fluorination at the 2'-deoxy or 3'-deoxy position does not consistently increase the antiviral activity of adenosine or cytidine (B196190) analogues, in contrast to thymidine (B127349) analogues where such substitutions are beneficial. nih.gov

4'-Position Fluorination: The incorporation of a fluorine atom at the 4'-position of the sugar ring has also been explored. 4′-fluoro-adenosine has been shown to be a time-dependent inhibitor of AdoHcy hydrolase. rsc.org However, the C3′ endo geometry of the ribosyl moiety imposed by the 4′-fluoro substituent can lead to a lower affinity for the enzyme compared to adenosine. rsc.org

5'-Position Fluorination: The fluorine atom at the 5' position in 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) enhances its metabolic stability compared to non-fluorinated analogs, which are more susceptible to enzymatic degradation.

The strategic placement of fluorine atoms is therefore a key tool in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of adenosine analogues.

Role of Sugar Moiety Modifications (e.g., 5'-deoxy, 4'-ethynyl)

Modifications to the sugar moiety of adenosine analogues play a crucial role in determining their biological activity, target specificity, and mechanism of action. Two significant modifications are the removal of the 5'-hydroxyl group (5'-deoxy) and the introduction of a 4'-ethynyl group.

5'-Deoxy Modification:

The absence of the 5'-hydroxyl group, as seen in 5'-deoxyadenosine (B1664650) derivatives, can significantly influence their interaction with cellular enzymes. For instance, 5'-deoxy-5'-(methylthio)adenosine (MTA) is a byproduct of polyamine biosynthesis, and its analogues are often designed to target MTA phosphorylase (MTAP). nih.gov The growth inhibitory effects of these analogues are more pronounced in tumor cell lines that contain MTAP, suggesting that the enzyme plays a role in their activation. nih.gov

The combination of a 5'-deoxy modification with a 2-fluoro substitution on the adenine base has been explored. nih.gov Doubly substituted analogues like 5'-deoxy-2-fluoroadenosine (5'-dFAdo) and 5'-deoxy-5'-iodo-2-fluoroadenosine (5'-IFAdo) are substrates for MTAPase, leading to the release of the cytotoxic base, 2-fluoroadenine (B1664080). nih.gov The cytotoxic action of these analogues is primarily dependent on their conversion to 2-fluoroadenine-containing nucleotides. nih.gov

4'-Ethynyl Modification:

The introduction of an ethynyl (B1212043) group at the 4'-position of the sugar ring is a key feature of highly potent nucleoside reverse transcriptase inhibitors (NRTIs) like 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). nih.gov This modification has several important consequences:

Conformational Restriction: The 4'-ethynyl group stabilizes the sugar ring in a C-2'-exo/C-3'-endo (north) conformation. nih.govasm.org This specific conformation is correlated with a higher efficiency of incorporation into the nascent DNA strand by reverse transcriptase. asm.org

Chain Termination: The steric hindrance provided by the 4'-ethynyl substituent prevents the extension of the nucleotide chain at the 3'-OH group, effectively acting as a viral DNA chain terminator. mdpi.com

Resistance to Deamination: The 4'-ethynyl substitution can decrease the susceptibility of adenosine-based compounds to deamination by adenosine deaminase (ADA) through steric interactions at the active site. asm.org

The combination of a 4'-ethynyl group with a 2-fluoro modification in EFdA results in a highly effective NRTI with potent antiviral activity. nih.gov These modifications work in concert to enhance the compound's inhibitory profile. nih.gov

The following table summarizes the effects of these sugar moiety modifications:

| Modification | Key Structural Feature | Impact on Biological Activity | Example Compound |

| 5'-deoxy | Removal of the 5'-hydroxyl group. | Targets enzymes like MTA phosphorylase; can be activated to release cytotoxic bases. | 5'-deoxy-2-fluoroadenosine (5'-dFAdo) |

| 4'-ethynyl | Introduction of an ethynyl group at the 4'-position. | Stabilizes a favorable sugar conformation for RT incorporation; acts as a chain terminator; provides some resistance to deamination. | 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) |

Base Moiety Substitutions and Their Functional Consequences

Modifications to the purine (B94841) base of adenosine analogues are a critical aspect of structure-activity relationship (SAR) studies, allowing for the fine-tuning of their biological profiles. Substitutions at various positions on the adenine ring can significantly impact a compound's potency, selectivity, and interactions with target proteins.

N6-Position Substitutions: The N6 position of the adenine ring is a common site for modification. Introducing various substituents at this position can lead to compounds with a wide range of biological activities. For example, a series of adenosine analogues with substituents at the N6-amino group were designed as inhibitors of a Clostridioides difficile-specific DNA adenine methyltransferase. nih.gov The systematic design of these analogues, starting with N6-benzyladenosine, led to the identification of highly potent inhibitors. nih.govacs.org The nature of the substituent, from simple alkyl chains to more complex aromatic and heterocyclic groups, can dramatically alter the binding affinity and selectivity for the target enzyme. nih.govacs.orgacs.org

2-Position Substitutions: As previously discussed, the introduction of a halogen, particularly fluorine, at the 2-position of the adenine base has significant functional consequences. nih.gov This modification can enhance antiviral activity and increase resistance to enzymatic degradation by adenosine deaminase (ADA). nih.govnih.gov Other substitutions at the 2-position, such as chloro or alkyne groups, have also been explored to modulate receptor binding and selectivity. nih.gov

8-Position Substitutions: The C8 position of the purine ring is another site amenable to modification. Substitutions at this position can influence the conformation of the glycosidic bond and affect interactions with the target protein.

Deaza Modifications: Replacing the nitrogen atoms in the purine ring with carbon (deaza analogues) can also alter the compound's properties. For instance, 1-, 3-, and 7-deazaadenosine analogues have been synthesized and evaluated for their activity at adenosine receptors. nih.gov

The functional consequences of these base moiety substitutions are summarized in the table below:

| Position of Substitution | Type of Substituent | Functional Consequences |

| N6 | Benzyl, alkyl, aryl groups | Modulation of binding affinity and selectivity for various enzymes and receptors. nih.govacs.orgacs.org |

| C2 | Halogens (e.g., Fluoro, Chloro) | Enhanced antiviral activity, increased metabolic stability, and altered receptor selectivity. nih.govnih.govnih.gov |

| C8 | Various substituents | Influence on glycosidic bond conformation and protein-ligand interactions. |

| Purine Ring | Deaza modifications (N to C) | Altered electronic properties and hydrogen bonding capabilities. nih.gov |

These examples highlight the importance of systematic modifications to the purine base in the development of adenosine analogues with desired therapeutic properties.

Comparative Analysis of 2-Fluoro-5'-deoxyadenosine Analogues (e.g., with other 2-halopurines, 2'-fluoro-2'-deoxyadenosine)

A comparative analysis of this compound analogues with other related compounds, such as other 2-halopurines and 2'-fluoro-2'-deoxyadenosine (B150665), provides valuable insights into their structure-activity relationships and potential therapeutic applications.

Comparison with other 2-Halopurines:

The nature of the halogen at the 2-position of the purine ring can significantly influence the biological activity of adenosine analogues.

2-Chloroadenosine Derivatives: 2-Chloro-2'-deoxyadenosine (CdA) and its arabino-fluoro derivative, 2-chloro-2′-arabino-fluoro-2′-deoxyadenosine (CAFdA or clofarabine), are potent cytotoxic agents. tandfonline.comhaematologica.org CAFdA is more acid-stable and resistant to deglycosylation by hepatic enzymes compared to CdA. haematologica.org In vitro studies have shown that CAFdA has a higher cytotoxicity than CdA in chronic lymphocytic leukemia (CLL) cells. haematologica.org This difference is attributed to more efficient phosphorylation of CAFdA. haematologica.org

General Trends for 2-Halo Substitutions: The presence of a halogen at the 2-position generally enhances antiviral activity in 4'-substituted deoxyadenosine (B7792050) analogues. nih.gov The 2-halo substitution is a major determinant for decreased susceptibility to adenosine deaminase (ADA), which is crucial for the compound's metabolic stability. nih.gov

Comparison with 2'-Fluoro-2'-deoxyadenosine:

The position of the fluorine atom on the sugar moiety also leads to distinct biological profiles.

The following table provides a comparative overview of these analogues:

| Compound | Key Structural Features | Notable Biological Properties |

| This compound | 2-fluoro on base, 5'-deoxy on sugar | Substrate for MTAPase, releases cytotoxic 2-fluoroadenine. nih.gov |

| 2-Chloro-2'-deoxyadenosine (CdA) | 2-chloro on base | Cytotoxic agent, less acid-stable than CAFdA. haematologica.org |

| 2-Chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA) | 2-chloro on base, 2'-arabino-fluoro on sugar | Potent cytotoxic agent, acid-stable, resistant to deglycosylation. haematologica.org |

| 2'-Deoxy-2'-fluoroadenosine | 2'-fluoro on sugar | Can influence sugar conformation and enzyme interactions, increased glycosidic bond stability. nih.govontosight.ai |

This comparative analysis underscores how subtle changes in the chemical structure, such as the type of halogen at the 2-position or the location of the fluorine on the sugar, can lead to significant differences in the biological activity and therapeutic potential of adenosine analogues.

Design Principles for Enhanced Target Specificity and Potency

The design of adenosine analogues with enhanced target specificity and potency is a multifactorial process that relies on a deep understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the target protein. Key principles guide the development of these compounds.

Conformational Constraint: The flexibility of the ribose sugar in adenosine can be a challenge for achieving high selectivity. By introducing modifications that restrict the conformation of the sugar ring, it is possible to favor binding to a specific target. For example, the introduction of a 4'-ethynyl group stabilizes the sugar in a "north" (C3'-endo) conformation, which is preferred by some viral polymerases. nih.govasm.org Bicyclic analogues, which rigidly lock the sugar conformation, have also been shown to increase ligand selectivity for specific adenosine receptor subtypes. nih.gov

Exploiting Unique Binding Pockets: Detailed structural information from X-ray crystallography and molecular modeling of target proteins can reveal unique binding pockets that can be exploited for selective ligand design. For instance, substitutions at the N6-position of the adenine scaffold can be designed to fit into a compound-induced pocket within the target enzyme, thereby conferring selectivity over related human enzymes. acs.org

Modulation of Physicochemical Properties: The introduction of specific chemical groups can alter the physicochemical properties of the analogue, such as lipophilicity and hydrogen bonding capacity, to enhance potency and cell permeability. Fluorination is a common strategy used to fine-tune these properties. nih.govrsc.org For example, the introduction of a fluorine atom can increase lipophilicity and improve binding to proteins like human serum albumin. tandfonline.com

Improving Metabolic Stability: A key design principle is to increase the metabolic stability of the analogue to prolong its duration of action. This can be achieved by introducing modifications that block sites of enzymatic degradation. For example, a 2-fluoro substitution on the adenine base confers resistance to deamination by adenosine deaminase (ADA). nih.gov Similarly, a 2'-fluoro modification on the sugar can protect the glycosidic bond from cleavage. nih.gov

The following table summarizes these design principles:

| Design Principle | Strategy | Desired Outcome |

| Conformational Constraint | Introduction of bulky groups (e.g., 4'-ethynyl) or bicyclic systems. nih.govasm.orgnih.gov | Increased selectivity for the target protein by favoring a specific binding conformation. |

| Exploiting Unique Binding Pockets | Structure-guided design of substituents that fit into specific pockets of the target. acs.org | Enhanced selectivity and potency. |

| Modulation of Physicochemical Properties | Strategic use of functional groups (e.g., fluorine) to alter lipophilicity and hydrogen bonding. nih.govtandfonline.comrsc.org | Improved potency, cell permeability, and pharmacokinetic profile. |

| Improving Metabolic Stability | Modifying sites of enzymatic degradation (e.g., 2-fluoro or 2'-fluoro substitutions). nih.govnih.gov | Increased half-life and duration of action. |

By applying these principles, medicinal chemists can rationally design novel adenosine analogues, including those based on the this compound scaffold, with improved therapeutic profiles.

Preclinical and in Vitro Investigation of 2 Fluoro 5 Deoxyadenosine S Biological Activities

Antiviral Mechanisms in Cell Culture Models

Research into 2-Fluoro-5'-deoxyadenosine and its related fluorinated nucleoside analogs has revealed significant antiviral activity against a range of viruses. The primary mechanism of action involves the disruption of viral replication processes.

Fluorinated nucleoside analogs, once inside a host cell, are phosphorylated to their active triphosphate form. This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral polymerases, such as reverse transcriptase (RT) in retroviruses or RNA-dependent RNA polymerase (RdRp) in RNA viruses.

For instance, the related compound 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a potent nucleoside analog, demonstrates a multi-faceted inhibition of HIV-1 reverse transcriptase. nih.gov Its triphosphate form (EFdA-TP) can function as a translocation-defective RT inhibitor, which significantly slows down the process of DNA synthesis. nih.gov This effectively acts as an immediate chain terminator. nih.gov In other contexts, it can also serve as a delayed chain terminator. nih.gov This dual mechanism highlights the sophisticated ways in which fluorinated adenosine (B11128) analogs can disrupt viral replication at a fundamental level.

Similarly, other analogs like 3′-deoxy-3′-fluoroadenosine have shown inhibitory effects against the NS5B polymerase of the Hepatitis C virus (HCV) and are presumed to act as obligate RNA chain terminators for flaviviral NS5 RdRp. nih.gov This mechanism relies on the analog, once incorporated into the growing viral nucleic acid chain, preventing the addition of subsequent nucleotides, thereby halting replication.

The antiviral efficacy of fluorinated nucleosides is quantified using cell-based assays, which measure the compound's ability to inhibit viral replication in cultured cells. researchgate.netnih.gov These assays are crucial for determining the potency and selectivity of potential antiviral agents.

Studies have demonstrated that analogs like 3′-deoxy-3′-fluoroadenosine exhibit potent, broad-spectrum antiviral activity against multiple flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.gov The antiviral effect is dose-dependent and has been observed in various cell lines, including porcine kidney stable (PS) cells and primary human brain cortical astrocytes (HBCA). nih.gov Another adenosine derivative, Cordycepin (3′-deoxyadenosine), has been shown to significantly decrease dengue virus (DENV) protein and RNA levels in Vero cells. researchgate.net

The potency of these compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. For example, the EC50 of Cordycepin against DENV2 in Vero cells was determined to be 26.94 μM. researchgate.net

Table 1: Antiviral Activity of Adenosine Analogs in Cell-Based Assays

| Compound | Virus | Cell Line | Parameter Measured | Result |

|---|---|---|---|---|

| 3′-deoxy-3′-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | Porcine kidney stable (PS) cells | Viral Replication | Potent Inhibition |

| 3′-deoxy-3′-fluoroadenosine | Zika virus (ZIKV) | PS cells, HBCA cells | Viral Replication | Potent Inhibition |

| 3′-deoxy-3′-fluoroadenosine | West Nile virus (WNV) | PS cells, HBCA cells | Viral Replication | Potent Inhibition |

Anticancer Mechanisms in Cell Line Models

In addition to antiviral effects, fluorinated deoxyadenosine (B7792050) analogs have been investigated for their potential as anticancer agents. The mechanisms explored in cancer cell lines often revolve around the disruption of cellular division and the induction of programmed cell death.

Nucleoside analogs can exert anticancer effects by interfering with the synthesis of DNA, a critical process for rapidly dividing cancer cells. nih.gov After conversion to their triphosphate derivatives, these compounds can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase. nih.govmit.edu This inhibition leads to an imbalance in the cellular pool of deoxynucleoside triphosphates (dNTPs), which are the building blocks of DNA. nih.gov

For example, the analog 2-chloro-2'-deoxyadenosine (CldAdo) has been shown to cause a significant decrease in dCTP, dATP, and dTTP pools in human lymphoblastic cells. nih.gov This depletion of essential precursors directly impedes DNA replication and can lead to cell cycle arrest, preventing cancer cells from progressing through the S phase of the cell cycle. nih.govmit.edu Some analogs, such as 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), have been observed to inhibit cancer cells at the G2/M checkpoint. nih.gov

A key characteristic of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. pnas.org Adenine (B156593) deoxynucleoside analogs have demonstrated this capability, often through pathways involving cellular stress and the activation of specific proteins. pnas.org

The triphosphate metabolites of these analogs can trigger the intrinsic apoptotic pathway. nih.gov This process can be initiated by DNA damage caused by the incorporation of the analog into DNA or by the inhibition of DNA synthesis. pnas.org Research has shown that the triphosphate form of 2-chloro-2'-deoxyadenosine can cooperate with cytochrome c and Apaf-1 to activate caspase-3, a key executioner enzyme in the apoptotic cascade, even in a cell-free system. pnas.org

Furthermore, in human malignant glioma cells, the combination of 5-fluorocytosine (B48100) (a related fluorinated pyrimidine) with cytosine deaminase gene therapy has been shown to induce apoptosis through the mitochondrial caspase cascade, involving the activation of caspases 3 and 9 and the release of cytochrome c. elsevierpure.com This suggests that fluorinated nucleosides can trigger apoptosis through multiple, well-defined molecular pathways.

Table 2: Anticancer Effects of Fluorinated Nucleoside Analogs in Cell Lines

| Compound/System | Cell Line | Effect | Mechanism |

|---|---|---|---|

| 2-chloro-2'-deoxyadenosine | Human lymphoblastic cells | Inhibition of DNA synthesis | Depletion of dNTP pools via ribonucleotide reductase inhibition |

| 5-fluoro-2'-deoxycytidine | HCT116 (Colon cancer) | Cell cycle arrest | G2/M checkpoint inhibition |

| 5-fluorocytosine / Cytosine deaminase | Human malignant glioma cells | Apoptosis induction | Activation of mitochondrial caspase cascade (Caspase-3 and -9) |

Investigations in Biochemical and Cellular Pathways

The biological activities of this compound and its analogs are rooted in their interaction with fundamental biochemical and cellular pathways. As nucleoside analogs, they are recognized by cellular enzymes involved in nucleotide metabolism.

Upon entering a cell, these compounds are typically phosphorylated by cellular kinases to form their corresponding monophosphate, diphosphate, and ultimately, active triphosphate derivatives. pnas.org This metabolic activation is a prerequisite for their therapeutic action. For example, the effectiveness of 2-chloro-2'-deoxyadenosine (2CdA) relies on its conversion to 2CdATP, which then interferes with DNA synthesis and induces apoptosis. pnas.org

The interaction with these pathways is not always limited to DNA replication. The accumulation of the triphosphate analogs can lead to significant metabolic stress. For instance, the activation of poly(ADP ribose)polymerase in response to DNA strand breaks caused by these analogs can lead to a sharp decrease in NAD and total adenine nucleotide pools, further contributing to cellular dysfunction and death. pnas.org

Modulation of Cellular Signaling Pathways

There is no available research data detailing the modulation of cellular signaling pathways by this compound. Scientific studies investigating the specific interactions of this compound with various signaling cascades, such as kinase pathways, second messenger systems, or gene expression regulation, have not been published in the accessible scientific literature. Therefore, a data table summarizing research findings on this topic cannot be generated.

Effects on Mitochondrial Function at the Molecular Level

Similarly, there is a lack of preclinical and in vitro studies examining the effects of this compound on mitochondrial function at the molecular level. Investigations into its impact on critical mitochondrial processes, including but not limited to oxidative phosphorylation, mitochondrial membrane potential, reactive oxygen species (ROS) production, or mitochondrial-mediated apoptosis, have not been documented in published research. As a result, a data table detailing specific molecular effects on mitochondrial function cannot be provided.

Advanced Methodologies in the Study of 2 Fluoro 5 Deoxyadenosine

Spectroscopic Techniques (e.g., NMR for conformational analysis, Mass Spectrometry for metabolic profiling)

Spectroscopic methods are fundamental in elucidating the structural and metabolic characteristics of 2-Fluoro-5'-deoxyadenosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of nucleosides in solution. Proton NMR (¹H NMR) studies on related deoxyadenosine (B7792050) analogs have established a model for understanding the conformational equilibrium of the ribose moiety, primarily between the N-type and S-type puckers. nih.govnih.gov For 2'-deoxyadenosine (B1664071), a slight preference for the S-type conformation of the ribose ring has been observed in various solvents. nih.gov The analysis of coupling constants and chemical shifts in the NMR spectrum of this compound can provide detailed information about its preferred sugar pucker, the orientation of the base relative to the sugar (syn vs. anti conformation), and the conformation of the exocyclic group.

Mass Spectrometry (MS) plays a crucial role in the metabolic profiling of this compound. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), enables the sensitive and specific detection and quantification of the parent compound and its metabolites in biological matrices. nih.govswan.ac.uk This technique is instrumental in identifying the products of enzymatic reactions and in tracing the metabolic pathways of the compound within cells or organisms. swan.ac.uk For instance, electrospray ionization (ESI)-MS has been used to determine the molecular weight of enzymes that interact with fluorinated adenosine (B11128) compounds, such as 5'-fluorodeoxyadenosine synthase. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information that aids in the unequivocal identification of metabolites. au.dk

Table 1: Spectroscopic Techniques in the Analysis of this compound and Related Compounds

| Technique | Application | Key Findings/Insights | References |

|---|---|---|---|

| Proton NMR Spectroscopy | Conformational analysis of deoxyadenosine analogs in solution. | Reveals the equilibrium between N-type and S-type ribose puckers and the preferred glycosidic bond orientation (syn/anti). For 2'-deoxyadenosine, a slight preference for the S-type conformation is observed. | nih.govnih.gov |

| Mass Spectrometry (LC-MS) | Metabolic profiling and quantification of nucleosides and their metabolites in biological samples. | Enables the identification and quantification of metabolic products, providing insights into enzymatic pathways and the fate of the compound in biological systems. | nih.govswan.ac.uk |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determination of the molecular weight of proteins that bind to fluorinated adenosine compounds. | Used to characterize enzymes like 5'-fluorodeoxyadenosine synthase. | nih.gov |

Crystallography and Structural Determination of Protein-Ligand Complexes

X-ray crystallography is an indispensable technique for obtaining high-resolution, three-dimensional structures of molecules and their complexes with proteins. This method provides a static snapshot of the binding mode of a ligand within the active site of an enzyme, revealing crucial details about the interactions that govern molecular recognition and catalysis.

The crystal structure of 5'-fluorodeoxyadenosine synthase from Streptomyces cattleya has been determined, both in its apo form and in complex with substrates and products. pdbj.orgnih.govresearchgate.net These studies have been instrumental in elucidating the mechanism of enzymatic fluorination. pdbj.org A particularly relevant structure is the co-crystal of the fluorinase enzyme with 2'-deoxy-5'-deoxy-fluoroadenosine, which has provided insights into how the enzyme accommodates substrates lacking the 2'-hydroxyl group. pdbj.org This structural evidence revealed a reorganization in the hydrogen bonding network within the active site to accommodate the 2'-deoxy substrate. pdbj.org Such detailed structural information is vital for understanding the enzyme's substrate specificity and for the rational design of inhibitors or modified substrates.

The process of determining a protein-ligand crystal structure involves several key steps, including protein expression and purification, crystallization of the protein-ligand complex, X-ray diffraction data collection, and structure solution and refinement. Access to synchrotron radiation sources is often necessary to obtain high-quality diffraction data from protein crystals. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering dynamic and energetic insights into the behavior of this compound and its interactions at an atomic level.

Molecular Dynamics Simulations of Binding Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a detailed picture of the conformational changes and interactions between a ligand and its protein target. dtu.dk By simulating the movements of atoms over time, MD can reveal the stability of a ligand in a binding pocket, the key amino acid residues involved in the interaction, and the role of solvent molecules. researchgate.netmdpi.com For nucleoside analogs, MD simulations can elucidate the dynamic nature of their binding to enzymes, which can be crucial for understanding their mechanism of action. researchgate.net These simulations can help to interpret experimental data from crystallography and NMR, providing a more complete understanding of the binding process.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. capes.gov.br These methods can be used to calculate properties such as molecular orbital energies, charge distributions, and reaction energetics. For fluorinated nucleosides like this compound, quantum chemical calculations can provide insights into how the fluorine atom influences the electronic properties of the molecule, which in turn can affect its binding affinity and reactivity. Such calculations have been used to study the conformational preferences and electronic characteristics of adenosine and its derivatives. capes.gov.br

In Silico Prediction of SAR

In silico methods for predicting Structure-Activity Relationships (SAR) are valuable tools in drug discovery and medicinal chemistry. These computational approaches use molecular descriptors and statistical models to predict the biological activity of compounds based on their chemical structure. For a series of analogs of this compound, in silico SAR models could be developed to predict their inhibitory potency against a particular enzyme or their cellular effects. nih.gov This can help to prioritize the synthesis of new compounds and to guide the design of more potent and selective molecules.

Table 2: Computational Methodologies in the Study of this compound

| Methodology | Application | Key Insights | References |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the dynamic interactions between this compound and its protein targets. | Provides information on binding stability, key interacting residues, and conformational changes over time. | dtu.dkresearchgate.netmdpi.com |

| Quantum Chemical Calculations | Investigating the electronic properties and reactivity of the compound. | Elucidates the influence of the fluorine atom on the molecule's electronic structure and conformational preferences. | capes.gov.br |

| In Silico SAR Prediction | Predicting the biological activity of related compounds based on their chemical structure. | Guides the design and prioritization of new analogs with improved potency and selectivity. | nih.gov |

Advanced Cell Biology Techniques (e.g., Flow Cytometry for cell cycle)

Advanced cell biology techniques are essential for understanding the cellular effects of this compound.

Flow Cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. biocompare.com A key application of flow cytometry in the study of nucleoside analogs is the analysis of the cell cycle. nih.govyoutube.comyoutube.com By staining cells with a fluorescent DNA-binding dye, it is possible to quantify the amount of DNA in each cell and thus determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

Studies on related adenosine analogs have shown that they can induce cell cycle arrest at specific phases. nih.gov For example, 2'-deoxyadenosine has been shown to cause a G1-phase arrest in T-lymphoblasts. nih.gov Flow cytometric analysis can be used to investigate whether this compound has similar effects on the cell cycle of various cell types. The technique can be combined with other fluorescent probes to simultaneously measure other cellular parameters, such as apoptosis or the expression of specific proteins. nih.gov This provides a powerful tool for dissecting the cellular mechanisms of action of this compound.

Future Directions and Unexplored Avenues in 2 Fluoro 5 Deoxyadenosine Research

Development of Novel Synthetic Strategies

The synthesis of fluorinated nucleosides like 2-F-dado is crucial for their study and application. Future research will likely focus on creating more efficient, stereoselective, and scalable synthetic routes.

Chemoenzymatic Synthesis: A primary avenue for future development lies in harnessing the power of enzymes. The fluorinase enzyme from Streptomyces cattleya naturally catalyzes the formation of the C-F bond to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) from S-adenosyl-L-methionine (SAM) and fluoride (B91410) ions. researchgate.netwikipedia.org The innovative use of halogenases like fluorinase (FDAS) and 5'-chloro-5'-deoxyadenosine (B559659) synthase (SalL) has already been reported for producing S-alkylated AdoMet analogs. nih.gov Future work could focus on:

Directed Evolution of Fluorinases: Engineering fluorinase variants with higher catalytic efficiency, broader substrate specificity, or enhanced stability could make the enzymatic synthesis of 2-F-dado and its analogs more practical for industrial applications. researchgate.net Recently, a nonconventional archaeal fluorinase with the fastest reported SN2 fluorination rate was identified, highlighting the potential of in silico mining for novel biocatalysts. acs.org

Coupled Enzyme Systems: Combining fluorinases with other enzymes, such as nucleoside phosphorylases, can create one-pot syntheses for a variety of fluorinated nucleosides, expanding the chemical space accessible from 2-F-dado. researchgate.net

Chemical Synthesis: Traditional chemical methods remain vital. Future strategies will likely aim to overcome the challenges associated with selective fluorination.

Novel Fluorinating Reagents: Development of new, milder, and more selective fluorinating agents is an ongoing goal in organic chemistry. Such reagents could simplify the synthesis of 2-F-dado and its derivatives, avoiding harsh conditions that can degrade the sensitive nucleoside structure.

Convergent Synthetic Approaches: Modular, convergent strategies, where the fluorinated ribose moiety and the nucleobase are synthesized separately and then coupled, offer flexibility. mdpi.com Improving the efficiency and stereocontrol of the glycosylation step is a key area for improvement. mdpi.com For instance, a facile synthesis of 5'-fluoro-5'-deoxyacadesine, an analog of 2-F-dado, was achieved from 6-chloronebularine through a purine-ring opening strategy. mdpi.com

| Synthetic Strategy | Advantages | Future Research Focus |

| Enzymatic (Fluorinase) | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netresearchgate.net | Enzyme engineering for improved kinetics and substrate scope, process optimization for large-scale production. researchgate.netacs.org |

| Chemoenzymatic | Combines the selectivity of enzymes with the versatility of chemical synthesis to create diverse analogs. researchgate.net | Discovery of new compatible enzymes, development of multi-enzyme cascade reactions. |

| Chemical Synthesis | High versatility, access to a wide range of non-natural analogs. mdpi.commdpi.com | Development of new fluorinating agents, improving stereoselectivity in glycosylation reactions. |

Elucidation of Residual or Uncharacterized Molecular Mechanisms

While the primary mechanism of action for many nucleoside analogs involves incorporation into DNA or RNA or inhibition of key enzymes, the full picture for 2-F-dado and its derivatives is likely more complex. Future studies should aim to uncover secondary or uncharacterized mechanisms.

For example, the related compound 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase through multiple complex mechanisms, acting as both an immediate and a delayed chain terminator and also being efficiently misincorporated. nih.gov This highlights that fluorinated nucleosides can possess multifaceted inhibitory profiles. Unexplored avenues for 2-F-dado could include its potential effects on:

Allosteric Enzyme Regulation: Investigating whether 2-F-dado or its metabolites can bind to allosteric sites on enzymes, modulating their activity in unexpected ways.

Signaling Pathways: Determining if 2-F-dado can influence cellular signaling cascades. Nucleoside analogs can sometimes mimic natural signaling molecules, leading to off-target effects that could be harnessed for therapeutic benefit.

RNA and DNA Modifications (Epitranscriptomics/Epigenetics): Exploring the possibility that 2-F-dado could interfere with the machinery that reads, writes, or erases epigenetic or epitranscriptomic marks.

Exploration of New Enzymatic Targets

The structural similarity of 2-F-dado to adenosine (B11128) suggests it could interact with a wide range of adenosine- or S-adenosyl-L-methionine (SAM)-binding proteins. While its interaction with fluorinase is well-established, its potential as an inhibitor or substrate for other enzymes is an area ripe for exploration.

Potential new enzymatic targets include:

Kinases: Although the 5'-fluoro group prevents phosphorylation at that position, the molecule could still interact with the active or allosteric sites of various kinases. mdpi.com

S-adenosyl-L-homocysteine (SAH) Hydrolase: This enzyme is critical for recycling SAH, the byproduct of SAM-dependent methylation reactions. Inhibitors of SAH hydrolase often have antiviral properties, and 5'-FDA derivatives have been shown to inhibit this enzyme. mdpi.com

Methyltransferases: As a SAM analog, 2-F-dado could potentially inhibit methyltransferases, which are crucial in many biological processes, including epigenetics and protein function.

Adenosine Receptors: Analogs based on the 5'-fluorodeoxyadenosine scaffold have been designed as agonists for adenosine receptors, such as A2A, which are targets for treating neurodegenerative disorders and in cancer immunotherapy. nih.gov This suggests 2-F-dado itself or its close derivatives could be explored for activity at this receptor family.

Rational Design of Next-Generation Analogs

Building upon the 2-F-dado scaffold offers a promising strategy for developing new chemical probes and therapeutic candidates. Rational design, guided by structural biology and computational modeling, will be key.